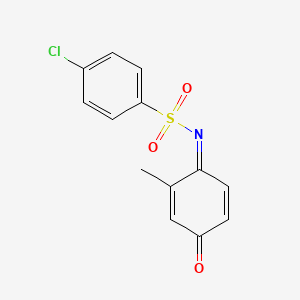
4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound targets the DNA topoisomerase II enzyme, which is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and growing.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has both biochemical and physiological effects on the body. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are responsible for inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments is its specificity towards cancer cells. The compound targets only the cancer cells, leaving the healthy cells unharmed. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to the body, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One direction is to explore the potential of this compound in combination with other anti-cancer drugs. Another direction is to investigate the use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of the compound to minimize toxicity and maximize efficacy.
Conclusion
In conclusion, 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has shown potential applications in various scientific research fields. Its specificity towards cancer cells and anti-inflammatory properties make it a promising candidate for cancer treatment and other diseases. However, further research is needed to determine its optimal use and minimize potential toxicity.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4-oxo-2,5-cyclohexadiene-1-carboxylic acid. This reaction results in the formation of the desired compound, which can be further purified through recrystallization.
Applications De Recherche Scientifique
4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has shown potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to be effective in the treatment of certain types of leukemia.
Propriétés
IUPAC Name |
(NZ)-4-chloro-N-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-9-8-11(16)4-7-13(9)15-19(17,18)12-5-2-10(14)3-6-12/h2-8H,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTVJOCPDVYFKX-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(1Z)-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
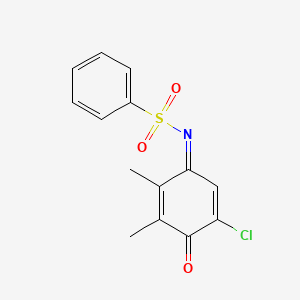
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)
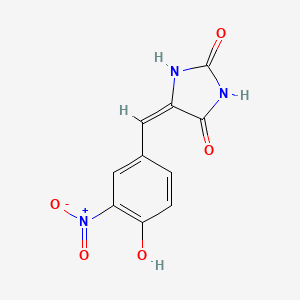
![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
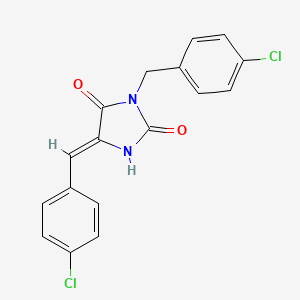

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)
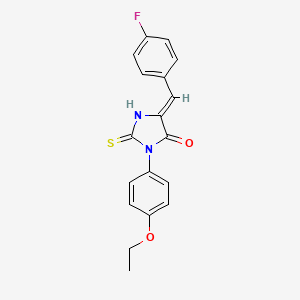
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)